

Application Notes and Protocols for C12-200 Formulation in Vaccine Development

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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406

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Introduction

C12-200 is a branched-chain ionizable lipidoid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based vaccines, particularly mRNA vaccines.[1][2] Its unique structure allows for efficient encapsulation of negatively charged nucleic acids and facilitates their delivery into target cells.[3][4] Upon endosomal uptake, the ionizable nature of **C12-200** leads to protonation in the acidic environment of the endosome, promoting endosomal escape and the release of the nucleic acid cargo into the cytoplasm.[3] This characteristic is crucial for the subsequent translation of mRNA into the desired antigen, initiating an immune response. Furthermore, **C12-200** containing LNPs have been shown to possess intrinsic adjuvant properties, capable of stimulating innate immune pathways to enhance the overall vaccine efficacy.[5][6]

These application notes provide a comprehensive overview of the formulation, characterization, and in vivo application of **C12-200**-based LNPs for vaccine development. The detailed protocols and structured data are intended to guide researchers in the successful design and implementation of their vaccine research programs.

Data Presentation

Table 1: C12-200 LNP Formulation Parameters

Parameter	Recommended Value/Range	Notes
Lipid Composition	C12-200, DOPE, Cholesterol, PEG-lipid	DOPE (1,2-dioleoyl-sn-glycerol-3-phosphoethanolamine) is a commonly used helper lipid. [4] [7]
Molar Ratio (C12-200:DOPE:Cholesterol:PEG-lipid)	35:16:46.5:2.5	This ratio has been shown to be effective for mRNA delivery. [2] [7] Ratios can be optimized for specific applications.
Aqueous Buffer	50 mM Sodium Acetate, pH 4.0	An acidic buffer is used to maintain the positive charge of C12-200 for efficient mRNA encapsulation. [7]
Organic Solvent	Absolute Ethanol	Lipids are dissolved in ethanol prior to mixing with the aqueous phase. [7]
Aqueous:Ethanol Ratio	3:1 (v/v)	This ratio facilitates the self-assembly of LNPs upon mixing. [7]
Ionizable Lipid:Nucleic Acid Ratio	10:1 (w/w)	This ratio can be adjusted to optimize encapsulation and delivery. [7]

Table 2: Physicochemical Characterization of C12-200 LNPs

Characteristic	Typical Value	Method of Analysis
Particle Size (Diameter)	70 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	Near-neutral at physiological pH	Laser Doppler Electrophoresis
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay

Table 3: In Vivo Performance of C12-200 LNPs (Illustrative Data)

Animal Model	Cargo	Administration Route	Primary Organ of Expression	Notes
Mouse	Luciferase mRNA	Intravenous (IV)	Liver	C12-200 LNPs demonstrate a strong tropism for the liver following IV administration. [2]
Mouse	Erythropoietin mRNA	Intravenous (IV)	Liver	Significant protein expression is observed in the liver. [2]
Mouse	SARS-CoV-2 Spike mRNA	Intramuscular (IM)	Spleen, Draining Lymph Nodes	IM administration leads to immune cell activation in lymphoid organs. [8]

Experimental Protocols

Protocol 1: Formulation of C12-200 Lipid Nanoparticles

1. Preparation of Lipid Stock Solutions: a. Prepare individual stock solutions of **C12-200**, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. b. Ensure complete dissolution of all lipids. Gentle warming at 37°C with intermittent vortexing may be necessary.[7]
2. Preparation of Ethanolic Lipid Mixture: a. In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 for **C12-200:DOPE:Cholesterol:DMG-PEG 2000**).[2][7] b. Mix thoroughly by pipetting. This ethanolic lipid mixture can be stored at -20°C for up to one week.[7]
3. Preparation of Aqueous Nucleic Acid Solution: a. Dilute the mRNA cargo in a 50 mM sodium acetate buffer (pH 4.0) to the desired concentration.[7] This should be performed under RNase-free conditions.
4. LNP Formulation (Microfluidic Mixing): a. Set up a microfluidic mixing device (e.g., with a staggered herringbone micromixer). b. Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another. c. Set the flow rate ratio to 3:1 (aqueous:ethanolic).[7] d. Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs. e. Collect the resulting LNP suspension.
5. LNP Formulation (Manual Mixing): a. Vigorously pipette the ethanolic lipid mixture into the aqueous mRNA solution (maintaining the 3:1 aqueous to ethanol volume ratio).[7] b. Immediately vortex the mixture for 30-60 seconds to ensure rapid and homogenous mixing. c. Allow the LNP suspension to equilibrate at room temperature for 30 minutes.
6. Buffer Exchange and Concentration: a. Dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 overnight to remove ethanol and exchange the buffer. b. Concentrate the LNPs if necessary using a suitable centrifugal filter device.
7. Sterilization: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

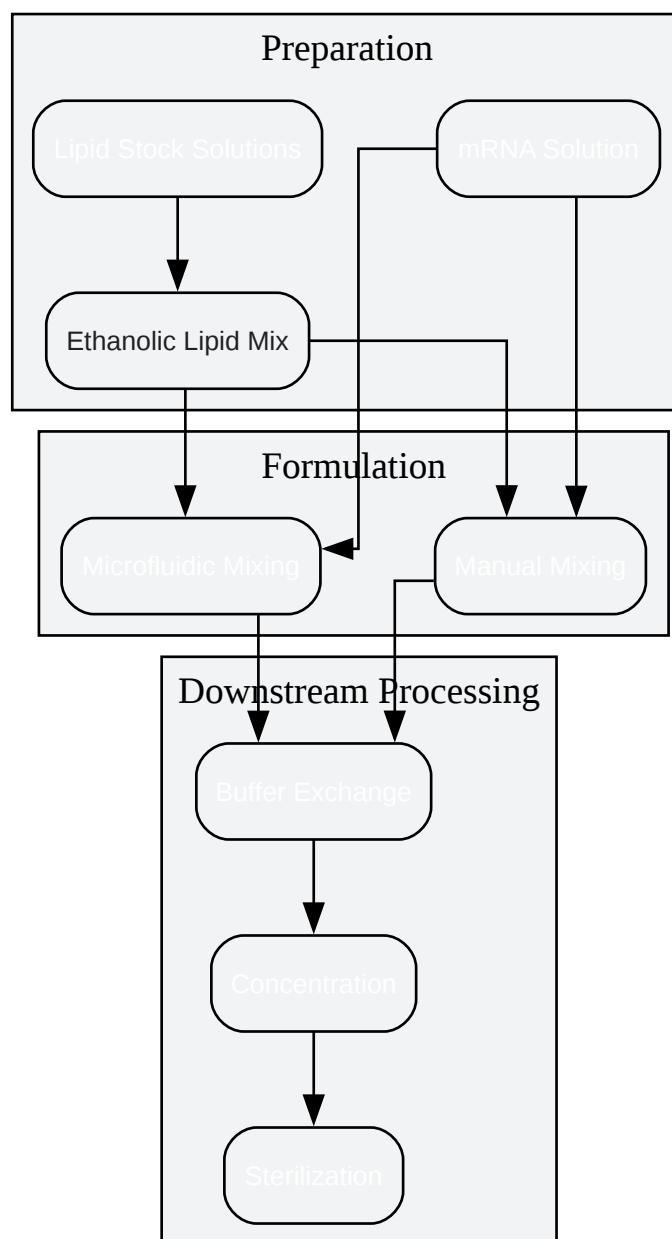
Protocol 2: Characterization of C12-200 LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the LNP suspension in PBS. b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the Z-average diameter and PDI.
2. Zeta Potential Measurement: a. Dilute a small aliquot of the LNP suspension in an appropriate low-salt buffer. b. Measure the zeta potential using a laser Doppler electrophoresis instrument.
3. Nucleic Acid Encapsulation Efficiency: a. Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen). b. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100). c. The encapsulation efficiency is calculated as: $((\text{Total Fluorescence} - \text{Free Fluorescence}) / \text{Total Fluorescence}) * 100\%$.

Protocol 3: In Vivo Evaluation of C12-200 LNP-based Vaccines

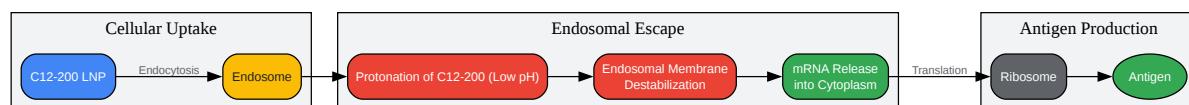
1. Animal Model: a. Select an appropriate animal model (e.g., C57BL/6 mice).
2. Vaccine Administration: a. Administer the **C12-200** LNP vaccine formulation via the desired route (e.g., intramuscular or intravenous injection). b. Include appropriate control groups (e.g., PBS, empty LNPs).
3. Evaluation of Protein Expression (for reporter gene studies): a. For vaccines encoding a reporter protein like luciferase, perform in vivo imaging at various time points post-administration.^[2] b. Alternatively, collect tissues of interest, homogenize, and perform an ex vivo assay for the reporter protein.
4. Assessment of Immune Response: a. Collect blood samples at different time points to measure antigen-specific antibody titers (e.g., IgG) by ELISA. b. Isolate splenocytes or cells from draining lymph nodes to analyze T-cell responses (e.g., ELISpot for cytokine secretion, flow cytometry for T-cell activation markers).^[8]

Mandatory Visualizations



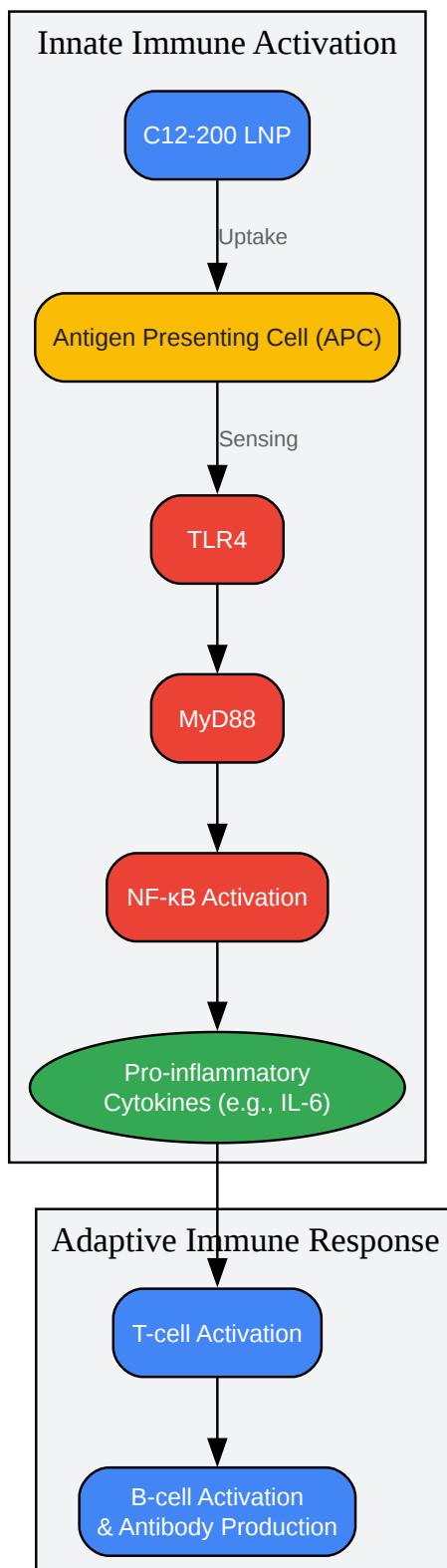
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Caption: Workflow for **C12-200 LNP Formulation**.



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Caption: Intracellular Delivery Mechanism of **C12-200** LNPs.



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Caption: Adjuvant Signaling Pathway of **C12-200** LNPs.

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